Tipranavir-d4 β-D-Glucuronide
CAS No.:
Cat. No.: VC0198659
Molecular Formula: C₃₇H₃₇D₄F₃N₂O₁₁S
Molecular Weight: 782.81
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₇H₃₇D₄F₃N₂O₁₁S |
---|---|
Molecular Weight | 782.81 |
Introduction
Chemical Structure and Properties
Tipranavir-d4 β-D-Glucuronide is a deuterium-labeled glucuronide metabolite of tipranavir, a non-peptidic protease inhibitor used in HIV treatment. The compound has a molecular formula of C₃₇H₃₇D₄F₃N₂O₁₁S and a molecular weight of 782.81 . Its formal chemical name is (2R)-3,6-Dihydro-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]amino]phenyl]propyl]-2H-pyran-4-yl-d4 β-D-Glucopyranosiduronic Acid .
The structure features four deuterium atoms strategically placed within the molecule, distinguishing it from the non-deuterated tipranavir β-D-glucuronide. The parent compound, tipranavir, belongs to the class of 4-hydroxy-5,6-dihydro-2-pyrones and exhibits potent activity against HIV-1 and HIV-2 .
Physical Properties
The physical properties of Tipranavir-d4 β-D-Glucuronide are characterized by the following parameters:
Property | Value |
---|---|
Molecular Formula | C₃₇H₃₇D₄F₃N₂O₁₁S |
Molecular Weight | 782.81 g/mol |
Physical State | Solid |
CAS Number | Not Assigned (Parent compound CAS: 947408-14-2) |
Deuterium Positions | 4 positions (specific locations in molecule) |
Water Solubility | Limited (similar to parent compound) |
Relationship to Tipranavir
Tipranavir is a non-peptidic protease inhibitor with distinctive properties that set it apart from other HIV protease inhibitors. It demonstrates efficacy against HIV-1 isolates that have developed resistance to peptidic protease inhibitors . The standard clinical administration of tipranavir includes co-administration with ritonavir, which enhances plasma levels through inhibition of cytochrome P450 3A4 metabolism .
Metabolic Pathway Formation
Tipranavir-d4 β-D-Glucuronide forms through phase II metabolism of tipranavir. The glucuronidation process involves UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the parent compound. The deuterium labeling in Tipranavir-d4 β-D-Glucuronide provides a mass difference that makes it distinguishable from endogenous tipranavir metabolites in analytical contexts.
Applications in Research
Analytical Standard for Bioanalysis
As a deuterated analogue, Tipranavir-d4 β-D-Glucuronide serves primarily as an internal standard in mass spectrometry-based quantification methods. The compound's utility stems from its nearly identical chemical behavior to the non-deuterated metabolite while maintaining a distinct mass spectral signature . This property makes it invaluable in pharmacokinetic studies involving tipranavir.
Pharmacokinetic Studies
Tipranavir-d4 β-D-Glucuronide enables researchers to accurately track the metabolism and excretion of tipranavir. The parent drug, tipranavir, shows linear pharmacokinetics at doses of 100-2000 mg when administered orally, reaching steady-state plasma levels within 7 days of initiating multiple dosing . The deuterated glucuronide metabolite helps researchers precisely determine metabolic rates and pathways.
Analytical Methods for Detection
Mass Spectrometry Techniques
The primary analytical method for detecting and quantifying Tipranavir-d4 β-D-Glucuronide in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for distinguishing between the deuterated standard and the non-deuterated metabolite. The mass spectrometric properties of the compound make it particularly suitable as an internal standard for bioanalytical method validation.
Sample Preparation Considerations
When working with Tipranavir-d4 β-D-Glucuronide in biological matrices, proper sample preparation is essential. Techniques such as solid-phase extraction or protein precipitation are commonly employed to isolate the compound from complex biological samples prior to analysis.
Metabolism and Pharmacokinetics
Metabolic Fate of Tipranavir
Tipranavir undergoes extensive hepatic metabolism, primarily via cytochrome P450 system, particularly CYP3A4 . The formation of glucuronide metabolites, including Tipranavir β-D-Glucuronide, occurs through phase II metabolism facilitated by UDP-glucuronosyltransferases. Understanding this metabolic pathway is crucial for optimizing therapeutic dosing regimens.
The half-life of tipranavir is approximately 6 hours at steady-state . When co-administered with ritonavir, plasma levels are significantly enhanced due to inhibition of CYP3A4-mediated metabolism .
Comparative Metabolic Studies
Research indicates that tipranavir's metabolism can be affected by co-administered drugs. The use of ritonavir as a pharmacokinetic booster increases tipranavir's plasma concentrations significantly . The deuterated glucuronide metabolite allows researchers to accurately track these interactions without interference from endogenous metabolites.
Clinical Significance and Research Findings
Efficacy of Parent Compound
Tipranavir has demonstrated significant efficacy against HIV-1 strains resistant to other protease inhibitors. In clinical studies, tipranavir dosed twice-daily in the range of 500-1250 mg combined with 100-200 mg of ritonavir has shown substantial and durable reduction in viral load in both HIV-1-infected drug-naive and experienced patients .
The IC90 (90% inhibitory concentration) for tipranavir against clinical HIV isolates is approximately 0.1 μM, indicating high potency. When combined with ritonavir, plasma concentrations can exceed 20 μM, well above the inhibitory threshold.
Drug Interactions and Metabolism Studies
Induction of Drug Transporters
Tipranavir has been shown to affect drug transporters, potentially leading to clinically significant drug-drug interactions. For example, tipranavir/ritonavir combination significantly reduced exposure to P-glycoprotein substrates like loperamide and digoxin, likely through induction of P-glycoprotein . Understanding these interactions is critical for optimizing HIV treatment regimens.
Impact on CYP450 Enzymes
As a substrate and modulator of CYP450 enzymes, tipranavir's interactions with the metabolic system are complex. The deuterated glucuronide metabolite serves as an important tool for tracing these metabolic pathways without interference from endogenous compounds .
Comparative Analysis with Similar Compounds
Comparison with Other Protease Inhibitor Metabolites
When compared to metabolites of other HIV protease inhibitors such as lopinavir, atazanavir, darunavir, saquinavir, and indinavir, Tipranavir-d4 β-D-Glucuronide demonstrates unique properties related to its non-peptidic parent structure. This structural distinctiveness contributes to tipranavir's efficacy against HIV strains resistant to other protease inhibitors.
Comparative Table of Protease Inhibitor Properties
Protease Inhibitor | Structure Type | Primary Metabolic Pathway | Key Metabolites | Resistance Profile |
---|---|---|---|---|
Tipranavir | Non-peptidic | CYP3A4, Glucuronidation | Tipranavir β-D-Glucuronide | Effective against PI-resistant strains |
Lopinavir | Peptidic | CYP3A4 | Hydroxylated metabolites | Moderate barrier to resistance |
Darunavir | Peptidic | CYP3A4 | Hydroxy-darunavir | High barrier to resistance |
Atazanavir | Azapeptide | CYP3A4 | Hydroxy-atazanavir | Moderate barrier to resistance |
Saquinavir | Peptidic | CYP3A4 | N-dealkylated metabolites | Low barrier to resistance |
Research Applications in Viral Resistance Studies
Role in Understanding Resistance Mechanisms
Tipranavir's unique mechanism of action involves fewer hydrogen bonds compared to peptidic protease inhibitors, allowing it to maintain efficacy against drug-resistant HIV strains. Research using Tipranavir-d4 β-D-Glucuronide has contributed to understanding this resistance profile by enabling precise tracking of drug metabolism in various experimental contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume